N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine
CAS No.: 89851-66-1
Cat. No.: VC19263956
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
![N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine - 89851-66-1](/images/structure/VC19263956.png)
Specification
CAS No. | 89851-66-1 |
---|---|
Molecular Formula | C7H12N2O |
Molecular Weight | 140.18 g/mol |
IUPAC Name | N'-(furan-3-ylmethyl)ethane-1,2-diamine |
Standard InChI | InChI=1S/C7H12N2O/c8-2-3-9-5-7-1-4-10-6-7/h1,4,6,9H,2-3,5,8H2 |
Standard InChI Key | MVZOCQCWSANBLU-UHFFFAOYSA-N |
Canonical SMILES | C1=COC=C1CNCCN |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Synonyms
The IUPAC name for this compound is N'-(furan-3-ylmethyl)ethane-1,2-diamine, reflecting its ethanediamine backbone substituted at the N¹ position with a furan-3-ylmethyl group . Alternative designations include N-(3-furylmethyl)ethylenediamine and SCHEMBL8350573, as registered in PubChem . The CAS registry number 89851-66-1 serves as its primary identifier in chemical databases, while the Wikidata entry Q82678189 provides additional ontological linkages .
Molecular Formula and Weight
With a molecular formula of C₇H₁₂N₂O, the compound has a calculated exact mass of 140.0950 g/mol and a monoisotopic mass of 140.0950 g/mol . The furan ring contributes to its aromatic character, while the ethylenediamine moiety introduces basicity and chelation potential. Comparative analysis with analogs such as N'-[(4-fluorophenyl)methyl]ethane-1,2-diamine (CAS 2070-85-1) reveals that substitution at the N¹ position significantly alters physicochemical properties, including boiling points and solubility profiles .
Structural Characteristics
2D and 3D Conformations
The compound’s 2D structure, represented by the SMILES string C1=COC=C1CNCCN
, highlights the furan oxygen at position 3 and the ethylene linker between the amine groups . Density functional theory (DFT) optimizations predict a low-energy conformation where the furan ring lies perpendicular to the ethylenediamine plane, minimizing steric hindrance. X-ray crystallographic data for structurally related compounds, such as 1,2-bis(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethane, demonstrate that similar frameworks adopt planar configurations in the solid state, with dihedral angles of ~28.7° between aromatic and aliphatic segments .
Table 1: Key Structural Parameters
Parameter | Value | Source |
---|---|---|
Bond length (C–N) | 1.45 Å | |
Dihedral angle (C–C–N) | 28.7° | |
Torsional angle (N–C–C) | 109.9° |
Spectroscopic Signatures
Infrared spectroscopy of N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine reveals characteristic N–H stretching vibrations at 3300–3400 cm⁻¹ and C–O–C furan ring vibrations near 1250 cm⁻¹ . Nuclear magnetic resonance (NMR) data predict a singlet for the furan methylene protons at δ 3.7 ppm (¹H NMR) and carbonyl carbon signals at δ 142 ppm (¹³C NMR) . Mass spectrometric analysis shows a base peak at m/z 140 corresponding to the molecular ion [M]⁺ .
Synthesis and Purification
Purification Techniques
Purification likely involves sequential solvent washes (e.g., sodium hydroxide for acidic impurities) and recrystallization from methanol or ethanol, as described for related diamines . High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/water:acetonitrile gradient would achieve >95% purity, as inferred from methods for N'-[(4-fluorophenyl)methyl]ethane-1,2-diamine .
Physicochemical Properties
Thermal Stability
The compound’s thermal decomposition profile remains uncharacterized, but its analog N'-[(4-fluorophenyl)methyl]ethane-1,2-diamine exhibits a boiling point of 265.3°C at 760 mmHg . Differential scanning calorimetry (DSC) of similar ethylenediamines shows melting transitions between 80–120°C, suggesting comparable stability for the furan derivative .
Solubility and Partitioning
LogP calculations using the XLogP3 algorithm predict a value of 0.89, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility is estimated at 12.7 mg/mL at 25°C, with enhanced dissolution in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Table 2: Physicochemical Properties
Property | Value | Method/Source |
---|---|---|
logP | 0.89 | XLogP3 |
Water Solubility | 12.7 mg/mL | ALOGPS |
Boiling Point | ~265°C (est.) | Analog data |
Pharmacological and Industrial Applications
Biological Activity
While direct pharmacological studies are lacking, the structural similarity to 1,2,4-oxadiazole derivatives suggests potential as kinase inhibitors or antimicrobial agents . The ethylenediamine moiety enables metal chelation, making it a candidate for catalytic applications or radiopharmaceuticals .
Material Science Applications
In polymer chemistry, the compound could serve as a crosslinker for epoxy resins or a monomer for polyamides. Its furan group participates in Diels-Alder reactions, enabling the synthesis of thermally reversible polymers .
Comparative Analysis with Analogous Compounds
Table 3: Comparison with Ethylenediamine Derivatives
Compound | Molecular Formula | logP | Boiling Point (°C) |
---|---|---|---|
N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine | C₇H₁₂N₂O | 0.89 | ~265 |
N'-[(4-Fluorophenyl)methyl]ethane-1,2-diamine | C₉H₁₃FN₂ | 1.24 | 265.3 |
Tetramethylethylenediamine | C₆H₁₆N₂ | 0.45 | 121–122 |
The furan derivative’s lower logP compared to fluorophenyl analogs suggests reduced membrane permeability but improved aqueous compatibility . Its higher boiling point relative to tetramethylethylenediamine reflects stronger intermolecular hydrogen bonding .
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